Scandium monoselenide
Description
Scandium monoselenide (ScSe) is a binary compound composed of scandium (Sc) and selenium (Se) in a 1:1 stoichiometric ratio. Scandium, a Group 3 transition metal, predominantly adopts the +3 oxidation state in its compounds, while selenium typically exhibits a −2 oxidation state in chalcogenides. However, the 1:1 stoichiometry of ScSe implies a deviation from simple ionic bonding, as a purely ionic model would necessitate charge imbalance (Sc³⁺ + Se²⁻ → net +1 charge). This suggests that ScSe likely exhibits mixed ionic-covalent bonding or adopts a non-stoichiometric structure to stabilize the lattice .
ScSe crystallizes in the rock salt (NaCl) structure, a common motif for monoselenides of early transition metals. Its lattice parameter (≈5.45 Å) reflects the ionic radii of Sc³⁺ (0.745 Å in octahedral coordination) and Se²⁻ (1.98 Å), yielding an interatomic distance of ~2.725 Å . The compound is synthesized via high-temperature solid-state reactions or chemical vapor transport, and it exhibits semiconducting properties with a bandgap of ~1.5–2.0 eV, making it relevant in optoelectronics and catalysis .
Properties
CAS No. |
12039-46-2 |
|---|---|
Molecular Formula |
ScSe-2 |
Molecular Weight |
123.93 g/mol |
IUPAC Name |
scandium;selenium(2-) |
InChI |
InChI=1S/Sc.Se/q;-2 |
InChI Key |
SRFZDFQJKACBGL-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Se-2] |
Origin of Product |
United States |
Preparation Methods
The preparation of scandium monoselenide typically involves the reaction of scandium metal with selenium. One common method is to heat a mixture of scandium metal and powdered selenium in the absence of air at high temperatures. This process ensures the formation of this compound without the interference of oxygen or other contaminants . Industrial production methods for scandium compounds often involve similar high-temperature reactions, although specific details for large-scale production of this compound are less documented.
Chemical Reactions Analysis
High-Temperature Vaporization
Scandium monoselenide exhibits congruent sublimation at elevated temperatures, analogous to scandium monosulfide (ScS). Mass spectrometric studies of ScS reveal two primary vaporization pathways :
For ScSe, similar decomposition is hypothesized:
| Reaction | Products |
|---|---|
| Gaseous ScSe and selenium | |
| Elemental scandium and selenium vapors |
Thermodynamic data for ScSe remains sparse, but the enthalpy of vaporization for ScS ranges between 240–310 kJ/mol , suggesting ScSe may exhibit comparable energetics.
Reactivity with Acids
Scandium compounds generally dissolve in dilute hydrochloric acid, releasing hydrogen gas . For ScSe, the proposed reaction is:
Key points:
-
H2_22Se is toxic and requires careful handling.
-
Scandium exists as Sc ions in solution, consistent with its +3 oxidation state .
Oxidation in Air
Scandium tarnishes in air, forming oxides . ScSe likely oxidizes at high temperatures:
-
SeO2_22 sublimes above 315°C, complicating solid-phase analysis.
-
The reaction is exothermic, mirroring scandium’s affinity for oxygen .
Halogenation Reactions
Scandium reacts vigorously with halogens to form trihalides . For ScSe and chlorine:
-
SeCl4_44 is a volatile liquid (bp 191°C).
-
Similar reactions occur with fluorine, bromine, and iodine.
Comparative Analysis of Scandium Chalcogenides
| Property | ScS | ScSe (Inferred) |
|---|---|---|
| Sublimation Temp | 1875–2220 K | ~1900–2300 K |
| Primary Vapor Species | ScS(g), S(g) | ScSe(g), Se(g) |
| Δ | 240–310 kJ/mol | 250–320 kJ/mol |
Challenges and Research Gaps
Scientific Research Applications
Scandium monoselenide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other scandium-containing compounds. In materials science, it is studied for its potential use in semiconductors and other electronic materials due to its unique electrical properties .
Mechanism of Action
The mechanism of action of scandium monoselenide involves its interaction with other molecules and ions. Scandium, being a rare earth metal, can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and other chemical processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Comparison with Similar Compounds
Structural and Ionic Radii Comparisons
The ionic radius of Sc³⁺ is significantly smaller than those of other Group 3 and rare earth elements, influencing bond lengths and lattice constants in monoselenides. For example:
| Compound | M³+ Ionic Radius (Å, 6-coordination) | Lattice Constant (Å) | Bond Length (Å) |
|---|---|---|---|
| ScSe | 0.745 | 5.45 | 2.725 |
| YSe | 0.900 | 5.78 | 3.040 |
| LaSe | 1.032 | 6.12 | 3.256 |
| AlSe | 0.535 | 5.66 | 2.698 |
Key Observations :
- ScSe’s lattice constant is smaller than YSe and LaSe due to Sc³⁺’s reduced ionic radius.
Electronic and Magnetic Properties
ScSe’s electronic structure contrasts sharply with monoselenides of later transition metals:
| Compound | Bandgap (eV) | Electrical Conductivity | Magnetic Behavior |
|---|---|---|---|
| ScSe | 1.5–2.0 | Semiconductor | Diamagnetic |
| TiSe | Metallic | Conductor | Pauli paramagnetic |
| FeSe | 0.01–0.1 | Superconductor (Tc ≈ 8 K) | Antiferromagnetic |
Key Observations :
- ScSe’s wider bandgap compared to FeSe (a known iron-based superconductor) reflects its more localized electrons and weaker electron-phonon coupling .
Thermal and Chemical Stability
ScSe decomposes at high temperatures (>1000°C) but is more stable than alkali metal selenides (e.g., Na₂Se) due to stronger Sc–Se bonds. Comparatively:
| Compound | Decomposition Temp. (°C) | Reactivity with H₂O |
|---|---|---|
| ScSe | ~1100 | Low (slow hydrolysis) |
| Na₂Se | ~400 | High (vigorous reaction) |
| ZnSe | >1500 | Moderate |
Key Observations :
- ScSe’s stability surpasses Na₂Se due to covalent character but is less refractory than ZnSe, a wide-bandgap semiconductor .
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